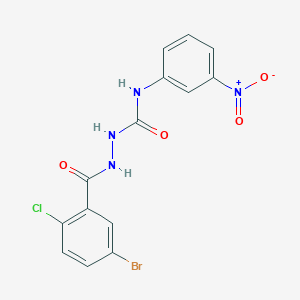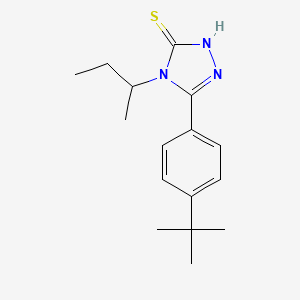![molecular formula C15H13F2N3O4 B4132211 N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-nitrophenyl)urea](/img/structure/B4132211.png)
N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-nitrophenyl)urea
Descripción general
Descripción
N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-nitrophenyl)urea, also known as DNM1, is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. This compound is a small molecule inhibitor that has been found to be effective in targeting certain proteins and enzymes involved in several biological pathways.
Mecanismo De Acción
N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-nitrophenyl)urea exerts its effects by inhibiting the activity of certain proteins and enzymes involved in various biological pathways. Specifically, N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-nitrophenyl)urea has been found to target dynamin, a protein involved in endocytosis and vesicle trafficking. By inhibiting dynamin, N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-nitrophenyl)urea can disrupt these processes and affect various cellular functions.
Biochemical and Physiological Effects:
N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-nitrophenyl)urea has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-nitrophenyl)urea has been found to induce apoptosis, inhibit cell migration and invasion, and reduce tumor growth. In neurons, N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-nitrophenyl)urea has been shown to affect synaptic vesicle recycling and neurotransmitter release.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-nitrophenyl)urea in lab experiments is its specificity and potency. N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-nitrophenyl)urea has been shown to specifically target dynamin and exert its effects at low concentrations. However, one limitation of using N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-nitrophenyl)urea is its potential toxicity. Studies have shown that high concentrations of N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-nitrophenyl)urea can lead to cell death and affect cellular functions.
Direcciones Futuras
There are several future directions for research involving N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-nitrophenyl)urea. One potential direction is to further investigate its effects on different cancer types and explore its potential as a therapeutic agent. Additionally, future studies can focus on identifying other proteins and enzymes that N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-nitrophenyl)urea can target and elucidating its mechanisms of action in different biological pathways.
Aplicaciones Científicas De Investigación
N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-nitrophenyl)urea has been extensively studied for its potential in various research applications. One of the most significant applications of N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-nitrophenyl)urea is in the field of cancer research. Studies have shown that N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-nitrophenyl)urea can inhibit the growth and proliferation of cancer cells by targeting specific proteins and enzymes involved in the cell cycle.
Propiedades
IUPAC Name |
1-[2-(difluoromethoxy)-5-methylphenyl]-3-(4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3O4/c1-9-2-7-13(24-14(16)17)12(8-9)19-15(21)18-10-3-5-11(6-4-10)20(22)23/h2-8,14H,1H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOHWFINLIOSJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(F)F)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 5-benzyl-2-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4132143.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-furylmethyl)-3-piperidinecarboxamide](/img/structure/B4132157.png)
![N~1~-(3-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]alaninamide](/img/structure/B4132160.png)
![methyl 4-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl]amino}benzoate](/img/structure/B4132173.png)

![N-[(5-methyl-2-pyrazinyl)methyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B4132182.png)

![4-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4132196.png)
![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4132199.png)
![2-bromo-N-(1-{5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4132213.png)
![2-[(3,5-dichloro-4-methoxybenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4132231.png)

![N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide](/img/structure/B4132239.png)